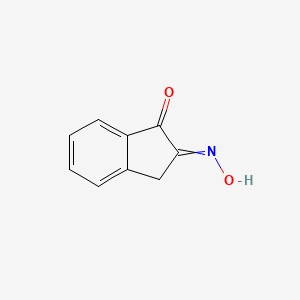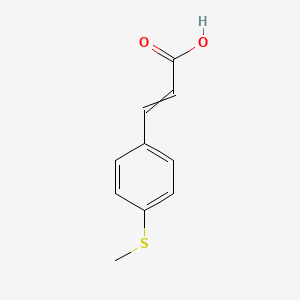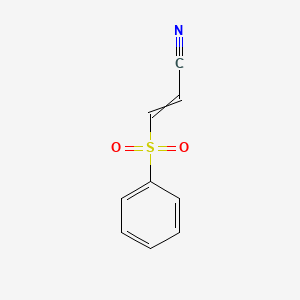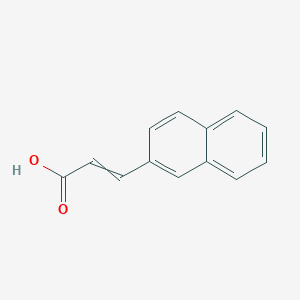
4-(2-Phenylethenyl)pyridine
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-(2-Phenylethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Various electrophiles, such as alkyl halides, can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 4-(2-phenylethyl)pyridine.
Substitution: Substituted pyridine derivatives depending on the electrophile used.
科学研究应用
4-(2-Phenylethenyl)pyridine has several applications in scientific research:
作用机制
The mechanism of action of 4-(2-Phenylethenyl)pyridine involves its interaction with various molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridine ring can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Pyridine: The parent compound, which lacks the phenylethenyl group.
4-Phenylpyridine: A similar compound where a phenyl group is attached to the fourth position of the pyridine ring.
4-(2-Phenylethyl)pyridine: A reduced form of 4-(2-Phenylethenyl)pyridine.
Uniqueness: this compound is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in π-π interactions and increases its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
属性
IUPAC Name |
4-(2-phenylethenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHRGPYNTXRMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046255 | |
| Record name | 4-Styrylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-31-1 | |
| Record name | 4-Styrylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Styrylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2,3-dione](/img/structure/B7883484.png)
![8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B7883494.png)
![Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate](/img/structure/B7883495.png)
![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B7883500.png)
![7-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7883517.png)
![methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate](/img/structure/B7883524.png)
![2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one](/img/structure/B7883536.png)
![4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine](/img/structure/B7883544.png)


![dimethyl[(1E)-2-nitroethenyl]amine](/img/structure/B7883572.png)



